![molecular formula C14H21BN2O2 B572337 N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1309981-36-9](/img/structure/B572337.png)
N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
“N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic acid derivative . It is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds .
Synthesis Analysis
This compound was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The single crystal of this compound was structurally determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
In order to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the title compound, the molecular electrostatic potential and frontier molecular orbital of the title compound were further studied by using density functional theory .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.04 . It has a refractive index of n20/D 1.433, a boiling point of 146 °C, and a density of 0.922 g/mL at 25 °C .Scientific Research Applications
- Details : In these reactions, it couples with various aryl or vinyl halides under palladium catalysis, leading to the formation of C-C bonds. This method is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
- Details : It reacts with alkynes and alkenes in the presence of transition metal catalysts, yielding boron-containing products. These reactions are essential for constructing functionalized organic molecules .
- Details : These reactions involve the exchange of ester groups between molecules, often leading to the synthesis of novel compounds with altered properties .
- Details : γ-Secretase plays a crucial role in Alzheimer’s disease, and modulating its activity could lead to therapeutic interventions. N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine derivatives may impact this pathway .
- Details : Janus kinase 2 (JAK2) inhibitors are relevant in treating myeloproliferative disorders, including polycythemia vera and essential thrombocythemia. N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine derivatives may exhibit promising activity in this context .
- Details : Negative charges concentrate around the O4 and O5 atoms in the sulfonamide group, indicating potential nucleophilic reactivity. Researchers may explore this aspect further for novel synthetic strategies .
Suzuki-Miyaura Cross-Coupling Reactions
Hydroboration Reactions
Transesterification Reactions
γ-Secretase Modulators
JAK2 Inhibitors for Myeloproliferative Disorders
Nucleophilic Attack Sites
Mechanism of Action
Target of Action
Boronic acid derivatives are known to be active as anticancer , antibacterial , and antiviral agents . They are also used as boron carriers suitable for neutron capture therapy .
Mode of Action
Boronic acid derivatives are often used in the suzuki–miyaura reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura reaction, in which boronic acid derivatives are commonly used, is a key process in organic synthesis . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules.
Pharmacokinetics
It’s worth noting that the cyclopropyl carbon in n-cyclopropylbenzamide, a moiety in this compound, is sp2-hybridized, which plays an important role in reducing metabolism .
Result of Action
Boronic acid derivatives are known to have various biological activities, including anticancer , antibacterial , and antiviral effects .
Action Environment
It’s worth noting that boronic acid pinacol esters, such as this compound, play an important role in chemical stability .
Safety and Hazards
The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The flash point is 40 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
Boronic acid derivatives, including this compound, are often used in organic synthesis and have a wide range of applications in medicinal chemistry . They are active as anticancer , antibacterial , and antiviral agents , and are also used as boron carriers suitable for neutron capture therapy . Therefore, the future directions of this compound could involve further exploration of these applications.
properties
IUPAC Name |
N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(17-11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPFKACURQVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671302 |
Source
|
Record name | N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309981-36-9 |
Source
|
Record name | 2-Pyridinamine, N-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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